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Compound of Interest

Compound Name: 3-Fluoro-5-formylbenzonitrile

Cat. No.: B581179

Molecular Formula: CsHsFNO

This technical guide provides a comprehensive overview of 3-Fluoro-5-formylbenzonitrile
(CAS No. 1003708-42-6), a key benzaldehyde-based building block in organic synthesis. This
document is intended for researchers, scientists, and drug development professionals, offering
detailed information on its physicochemical properties, synthesis, applications, and safety

protocols.

Physicochemical and Safety Data

The fundamental properties of 3-Fluoro-5-formylbenzonitrile are summarized below. This
data is essential for handling, storage, and application in a laboratory setting.

Table 1: Physicochemical Properties of 3-Fluoro-5-formylbenzonitrile
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Property Value Reference

CAS Number 1003708-42-6 [1][2]

Molecular Formula CsH4FNO [1][2]

Molecular Weight 149.12 g/mol [11[2]

IUPAC Name 3-fluoro-5-formylbenzonitrile [2]
3-Cyano-5-

Synonyms fluorobenzaldehyde, 5-Cyano- [2]
3-fluorobenzaldehyde

Appearance Off-white to yellowish solid [1]

Boiling Point 205 °C [1]

Density 1.25 g/cm3 [1]

Flash Point 77 °C [1]
MIDZWYNXMPFSJE-

InChl Key [11[3]
UHFFFAOYSA-N

SMILES C1=C(C=C(C=C1C#N)F)C=0 [2][4]

Table 2: Hazard and Safety Information
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Hazard Statement Code Description Reference
GHS Pictogram GHSO07 Exclamation Mark [1]
Signal Word Warning [1]
Acute Toxicity, Oral H302 Harmful if swallowed [2]
o Harmful in contact
Acute Toxicity, Dermal  H312 ] ] [2]
with skin
Skin Irritation H315 Causes skin irritation [2]
o Causes serious eye
Eye Irritation H319 L [1][2]
irritation
Acute Toxicity, .
) H332 Harmful if inhaled [2]
Inhalation
Specific Target Organ May cause respirato
PERE TR haas e Y
Toxicity irritation
Store under inert gas
Storage (nitrogen or Argon) at [1]

2-8°C

Synthesis of 3-Fluoro-5-formylbenzonitrile

3-Fluoro-5-formylbenzonitrile can be synthesized from 3-bromo-5-fluorobenzonitrile via a

Grignard reaction followed by formylation.[1] The workflow for this synthesis is depicted below.
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Figure 1: Synthesis workflow for 3-Fluoro-5-formylbenzonitrile.

Experimental Protocol

The following protocol details the synthesis of 3-Fluoro-5-formylbenzonitrile from 3-bromo-5-
fluorobenzonitrile.[1]
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Materials:

3-bromo-5-fluorobenzonitrile (5.00 g, 25.0 mmol)

Dry Tetrahydrofuran (THF) (25 mL)

Isopropylmagnesium chloride (iPrMgCl), 2M solution in THF (15.0 mL, 30.0 mmol)
Dry N,N-Dimethylformamide (DMF) (5.81 mL, 75.0 mmol)

Ice water (150 mL)

Diethyl ether (Et20) (100 mL)

6M Hydrochloric acid (HCI)

Procedure:

A solution of 3-bromo-5-fluorobenzonitrile (25.0 mmol) in dry THF (25 mL) is cooled to 0 °C
in an ice bath.

The 2M solution of iPrMgCl in THF (30.0 mmol) is added dropwise to the cooled solution
over a period of 5 minutes.

The reaction mixture is stirred at 0 °C for 15 minutes and then allowed to warm to ambient
temperature, stirring for an additional hour to ensure the formation of the Grignard reagent.

The mixture is subsequently cooled back to 0 °C.
Dry DMF (75.0 mmol) is added to the cooled reaction mixture.

The mixture is stirred for 17 hours, during which it is allowed to naturally warm to ambient
temperature (after approximately 2 hours).

Following the reaction period, the mixture is poured into a biphasic solution of ice water (150
mL) and Et20 (100 mL).
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e The biphasic mixture is stirred vigorously while 6M HCI is added until the aqueous layer
reaches a pH of 3.

e The organic layer is separated, and the aqueous layer is extracted with Et2O. The combined
organic layers are then washed, dried, and concentrated under reduced pressure to yield the
crude product, which can be further purified by standard methods such as column
chromatography.

Applications in Organic Synthesis

3-Fluoro-5-formylbenzonitrile serves as a valuable intermediate in the synthesis of more
complex molecules for pharmaceutical and materials science applications.[1]

» Heterocycle Synthesis: It is utilized as a key reactant in the catalyst-free, domino [3+2]
cycloaddition and ring-opening aromatization process for synthesizing N-B-hydroxyethyl
pyrroles and indoles.[1] This application highlights its utility in building complex heterocyclic
scaffolds.

o Pharmaceutical Intermediate: The compound is classified as a pharmaceutical intermediate,
suggesting its role as a building block in the development of active pharmaceutical
ingredients (APIs).[1] While specific drug synthesis pathways involving this exact molecule
are not widely published, related structures like 3-fluoro-5-hydroxybenzonitrile are used in
the synthesis of complex therapeutic agents.[5] The presence of the fluoro, formyl, and nitrile
groups provides multiple reaction sites for constructing diverse molecular architectures.

Spectroscopic Data

As of the date of this guide, detailed experimental spectroscopic data (*H NMR, 3C NMR, IR)
for 3-Fluoro-5-formylbenzonitrile (CAS 1003708-42-6) is not readily available in peer-
reviewed literature or public spectral databases. Researchers are advised to acquire their own
analytical data upon synthesis or purchase to confirm structural identity and purity. For
reference, IR spectral data is available for the isomer 2-Fluoro-5-formylbenzonitrile.[6]

Biological Activity and Signaling Pathways

There is currently no published data regarding the specific biological activity or
pharmacological effects of 3-Fluoro-5-formylbenzonitrile. Consequently, no associated
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signaling pathways have been described for this compound. Its primary role reported in the
literature is that of a chemical intermediate for organic synthesis.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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